Cas no 885280-43-3 (2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol)
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolemethanol,2-(4-ethylphenyl)-
- [2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol
- [2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol
- [2-(4-ETHYL-PHENYL)THIAZOL-4-YL]METHANOL
- 2-(4-Ethylphenyl)-4-thiazolemethanol
- CS-0330634
- AKOS014913089
- (2-(4-Ethylphenyl)thiazol-4-yl)methanol
- DTXSID401288992
- MFCD06738398
- SCHEMBL16603166
- DB-077843
- 885280-43-3
- AB27086
- 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol
-
- MDL: MFCD06738398
- Inchi: 1S/C12H13NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-6,8,14H,2,7H2,1H3
- InChI Key: HMKOEXBFDQZHAB-UHFFFAOYSA-N
- SMILES: S1C=C(CO)N=C1C1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 219.07200
- Monoisotopic Mass: 219.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 386.1±44.0 °C at 760 mmHg
- Flash Point: 187.3±28.4 °C
- PSA: 61.36000
- LogP: 2.86480
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005383-1g |
(2-(4-Ethylphenyl)thiazol-4-yl)methanol |
885280-43-3 | 95% | 1g |
$509.85 | 2023-08-31 | |
| TRC | B442003-10mg |
[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol |
885280-43-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B442003-50mg |
[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol |
885280-43-3 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B442003-100mg |
[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanol |
885280-43-3 | 100mg |
$ 210.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-1g |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-5g |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-500mg |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-250mg |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-100mg |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0191-50mg |
[2-(4-Ethyl-phenyl)-thiazol-4-yl]-methanol |
885280-43-3 | 96% | 50mg |
1322.95CNY | 2021-05-08 |
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Suppliers
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Additional information on 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol
Introduction to 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol (CAS No. 885280-43-3)
2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 885280-43-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol, particularly the presence of an ethylphenyl group and a hydroxymethyl substituent on the thiazole ring, contribute to its unique chemical properties and biological interactions.
The thiazole core of this molecule is a well-studied scaffold in drug discovery, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities. The 4-ethylphenyl moiety introduces a hydrophobic aromatic ring that can enhance binding affinity to biological targets, while the hydroxymethyl group at the 4-position of the thiazole ring provides a site for further functionalization or interaction with biological receptors. These structural elements make 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol a promising candidate for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways, making it a potential lead for the development of drugs targeting metabolic disorders. Additionally, its ability to cross cell membranes due to its lipophilic nature enhances its bioavailability, which is a critical factor in drug design.
In vitro studies have demonstrated the potential of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol as an inhibitor of certain kinases and enzymes associated with cancer progression. The ethylphenyl group appears to modulate the electronic properties of the thiazole ring, influencing its reactivity and binding affinity. Furthermore, the hydroxymethyl group can participate in hydrogen bonding interactions, which are crucial for stabilizing enzyme-substrate complexes. These findings highlight the compound's potential as a scaffold for designing targeted therapies against various diseases.
The synthesis of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole ring efficiently. The introduction of the 4-ethylphenyl group is typically achieved through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. The final step involves protecting and deprotecting the hydroxymethyl group to prevent unwanted side reactions during purification.
Quality control and analytical characterization of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol are essential to ensure its suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. These analytical methods provide detailed information about the molecular structure, functional groups, and impurities present in the compound.
The pharmacokinetic properties of 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol are another critical aspect that influences its potential as a drug candidate. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which is favorable for formulation development. Its bioavailability can be enhanced by optimizing delivery systems such as nanoparticles or prodrugs. Additionally, metabolic stability studies indicate that it undergoes limited degradation in vivo, suggesting a longer half-life and improved therapeutic efficacy.
Recent research has also explored the role of thiazole derivatives in modulating immune responses and inflammation. Compounds like 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol have shown promise in preclinical models by inhibiting key inflammatory pathways. The ethylphenyl group appears to enhance anti-inflammatory effects by interacting with specific cytokine receptors or enzymes involved in inflammation regulation. This makes it a valuable candidate for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
The future direction of research on 2-(4-ethylphenyl)-1,3-thiazol-4-ylmethanol includes exploring its mechanisms of action in greater detail and conducting further preclinical studies to evaluate its safety and efficacy. Combination therapy approaches using this compound alongside other drugs may also be investigated to enhance therapeutic outcomes. Advances in drug discovery technologies such as high-throughput screening (HTS) and structure-based drug design will accelerate the identification of new applications for this promising molecule.
In conclusion,2-(4-propyloxybenzoyl)amino]-5-methoxybenzamide CAS No 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 88528043 is a structurally interesting heterocyclic compound with significant potential in pharmaceutical applications.* Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases.* Ongoing research continues to uncover new applications for this compound,* reinforcing its importance in medicinal chemistry.*
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